17-ヒドロキシプレグネネジオン

説明

Synthesis Analysis

Synthesis of 17-Hydroxypregnenedione and its derivatives has been achieved through various chemical reactions, including microbial transformation and three-step synthesis processes from specific steroid precursors. For instance, García-Martínez et al. (1993) reported a three-step synthesis of a closely related compound, 16-methylene-17 alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione, from a specific precursor in an overall yield of 35%, with all compounds characterized spectroscopically (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of 17-Hydroxypregnenedione and its derivatives has been elucidated through various spectroscopic methods, including 1H and 13C nuclear magnetic resonance (NMR). These studies provide insights into the structural characteristics and the shielding effects observed in these compounds, crucial for understanding their chemical behavior and interactions.

Chemical Reactions and Properties

Research into the chemical reactions and properties of 17-Hydroxypregnenedione derivatives highlights their potential inhibitory effects on specific enzymes involved in steroidogenesis, such as CYP17A1. Kostin et al. (2016) synthesized oxazolinyl derivatives of [17(20)E]-21-norpregnene, showing significant inhibition of CYP17A1 catalytic activity, a key enzyme in androgen and estrogen biosynthesis (Kostin et al., 2016).

科学的研究の応用

内分泌学: 先天性副腎過形成の診断

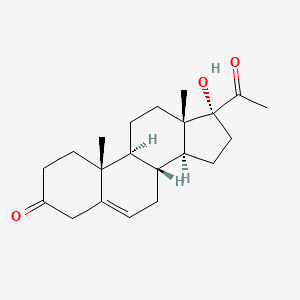

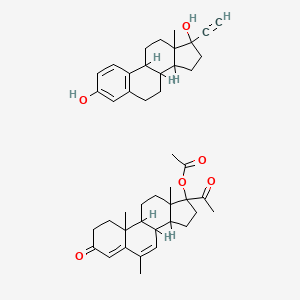

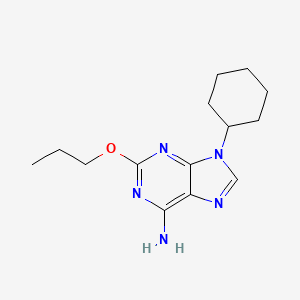

17-ヒドロキシプレグネネジオンは、先天性副腎過形成(CAH)の診断と管理に重要な役割を果たします {svg_1}。これは、21-ヒドロキシラーゼ欠損症や11-ヒドロキシラーゼ欠損症など、CAHを引き起こす酵素欠損症を評価するためのバイオマーカーとして使用されます。17-ヒドロキシプレグネネジオンの上昇は、コルチゾールの産生に不可欠な3-ベータ-ヒドロキシステロイドデヒドロゲナーゼの欠損を示している可能性があります。

薬理学: 治療薬モニタリング

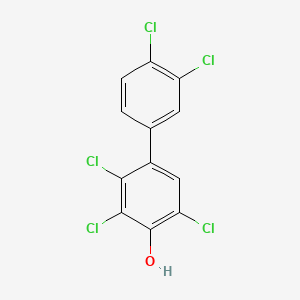

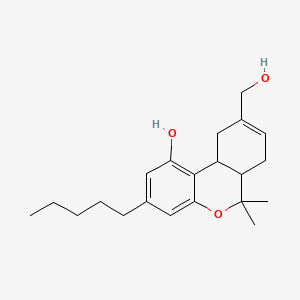

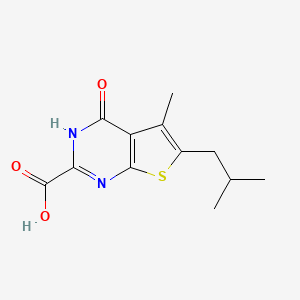

薬理学では、17-ヒドロキシプレグネネジオンはホルモン不均衡を治療するために設計された薬の効果をモニタリングするために使用されます {svg_2}。ステロイドベースの薬物の薬物動態とその副腎および性腺経路への影響を理解するのに役立ちます。

生化学: ステロイド生成経路の解析

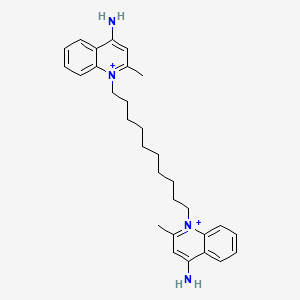

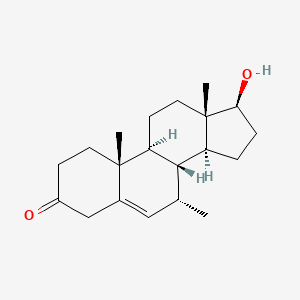

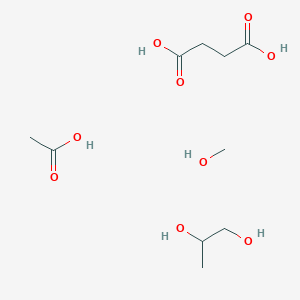

17-ヒドロキシプレグネネジオンは、ステロイド生成経路の重要な中間体です {svg_3}。そのレベルは、ステロイドの生合成を研究するために測定され、ストレス応答、免疫機能、代謝など、さまざまな生理学的プロセスについての洞察を提供します。

医学研究: 多毛症と不妊のスクリーニング

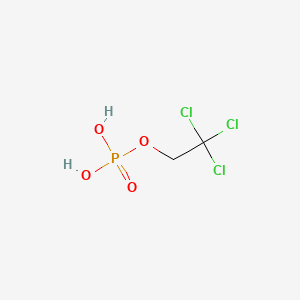

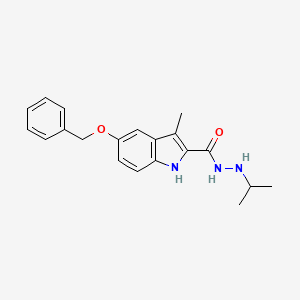

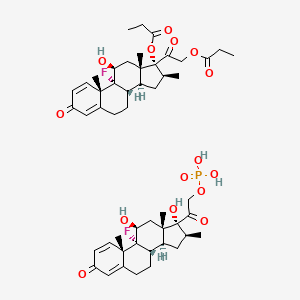

この化合物は、成人発症のCAHによって起こる可能性のある多毛症や不妊などの症状を持つ女性を評価するためのテストバッテリーの一部として使用されます {svg_4}。17-ヒドロキシプレグネネジオンのレベルを測定することにより、臨床医はこれらの状態の根本的な原因をよりよく理解することができます。

バイオテクノロジー: 酵素欠損症の研究

バイオテクノロジーの進歩により、17-ヒドロキシプレグネネジオンを使用して、分子レベルで酵素欠損症を研究することが可能になりました {svg_5}。この研究は、このような欠損症によって引き起こされる疾患の新しい治療法の開発につながる可能性があります。

環境科学: 生態系への影響

17-ヒドロキシプレグネネジオンを扱う研究は、生態系への影響が調査されている環境科学にも及びます {svg_6}。たとえば、特定の細菌による内分泌かく乱物質の分解におけるその役割は、環境上の重要性を強調する興味の対象です。

作用機序

Target of Action

17-Hydroxypregnenedione is a pregnane (C21) steroid that is obtained by hydroxylation of pregnenolone at the C17α position . This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal and gonads .

Mode of Action

It is known to be a prohormone in the formation of dehydroepiandrosterone (dhea), itself a prohormone of the sex steroids . This conversion is mediated by the enzyme 17,20 lyase .

Biochemical Pathways

17-Hydroxypregnenedione is an intermediary in the Δ5 pathway that leads from pregnenolone to DHEA . It is also converted to 17α-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione through the activity of 3α-hydroxysteroid dehydrogenase .

Pharmacokinetics

It is known that it is metabolized in the adrenal glands and gonads .

Result of Action

The result of 17-Hydroxypregnenedione’s action is the production of other steroid hormones, including DHEA, glucocorticosteroids, and androstenedione . These hormones play crucial roles in various physiological processes, including immune function, metabolism, and sexual development .

Action Environment

The action of 17-Hydroxypregnenedione can be influenced by various environmental factors. For instance, its production is known to peak at the end of puberty and then decline . High levels are also achieved during pregnancy

生化学分析

Biochemical Properties

17-Hydroxypregnenedione is involved in several biochemical reactions, primarily in the adrenal glands and gonads. It is synthesized from pregnenolone through the action of the enzyme 17α-hydroxylase (CYP17A1) . This compound interacts with various enzymes, including 21-hydroxylase and 11-hydroxylase, to produce cortisol and other glucocorticoids . Additionally, 17-Hydroxypregnenedione serves as a precursor for the synthesis of androgens and estrogens through its conversion to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase . These interactions highlight the compound’s central role in steroidogenesis.

Cellular Effects

17-Hydroxypregnenedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the adrenal glands, it is involved in the production of cortisol, which regulates stress responses, metabolism, and immune function . In gonadal tissues, 17-Hydroxypregnenedione contributes to the synthesis of sex steroids, impacting reproductive function and secondary sexual characteristics . The compound’s role in modulating gene expression and cellular metabolism underscores its importance in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 17-Hydroxypregnenedione exerts its effects through binding interactions with specific enzymes and receptors. It acts as a substrate for 21-hydroxylase and 11-hydroxylase, facilitating the production of cortisol and other glucocorticoids . Additionally, 17-Hydroxypregnenedione is converted to DHEA by 17,20-lyase, which then serves as a precursor for androgens and estrogens . These molecular interactions are critical for the regulation of steroid hormone biosynthesis and their subsequent physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17-Hydroxypregnenedione can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s levels fluctuate during different stages of development, with peak levels observed at the end of puberty and during pregnancy . The stability of 17-Hydroxypregnenedione in vitro and in vivo is influenced by factors such as enzyme activity and metabolic conditions . Long-term studies have indicated that sustained levels of the compound can affect cellular metabolism and hormone production.

Dosage Effects in Animal Models

The effects of 17-Hydroxypregnenedione in animal models vary with different dosages. Low to moderate doses of the compound have been shown to support normal steroidogenesis and hormone production . High doses can lead to adverse effects, including disruptions in cortisol synthesis and potential toxicity . These dosage-dependent effects highlight the importance of precise regulation of 17-Hydroxypregnenedione levels in maintaining physiological balance.

Metabolic Pathways

17-Hydroxypregnenedione is involved in several metabolic pathways, including the biosynthesis of glucocorticoids, androgens, and estrogens. It is synthesized from pregnenolone by 17α-hydroxylase and further converted to cortisol by 21-hydroxylase and 11-hydroxylase . Additionally, 17-Hydroxypregnenedione serves as a precursor for DHEA, which is then converted to androgens and estrogens by 17,20-lyase . These metabolic pathways underscore the compound’s central role in steroid hormone biosynthesis.

Transport and Distribution

Within cells and tissues, 17-Hydroxypregnenedione is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily localized in the adrenal glands and gonads, where it participates in steroidogenesis . Transporters such as steroidogenic acute regulatory protein (StAR) facilitate the movement of 17-Hydroxypregnenedione across cellular membranes . These transport mechanisms ensure the proper distribution and availability of the compound for hormone synthesis.

Subcellular Localization

17-Hydroxypregnenedione is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum, where it participates in steroid hormone biosynthesis . The enzyme 17α-hydroxylase, responsible for its synthesis, is located in the mitochondria, highlighting the importance of subcellular localization in its activity . Additionally, post-translational modifications and targeting signals direct 17-Hydroxypregnenedione to specific organelles, ensuring its proper function in steroidogenesis .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,16-18,24H,5-12H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFJDVCRANOZEL-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982612 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

641-80-5 | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione-17-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 17-hydroxypregnenedione isomerase in the context of steroid hormone biosynthesis?

A1: The provided research paper focuses on the presence of 17-hydroxypregnenedione isomerase in beef adrenal cortex []. This enzyme plays a crucial role in steroid hormone biosynthesis, specifically in the conversion of Δ5-steroids to Δ4-steroids. While the paper doesn't delve into the downstream effects, this enzymatic conversion is essential for the production of various steroid hormones, including cortisol and aldosterone, which are vital for regulating metabolism, stress response, and electrolyte balance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)